1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride” include a molecular weight of 259.22 and a purity of 95%. It is a powder at room temperature . The IUPAC name is 1- (2- (tert-butoxy)ethyl)piperazine dihydrochloride .Scientific Research Applications
- Applications :
- Antibacterial and Antifungal Activities : Researchers have investigated the antibacterial and antifungal properties of this compound against various microorganisms. While it exhibits moderate activity, further optimization could lead to novel antimicrobial agents .
- Anticancer Potential : The conformational flexibility of the piperazine ring and its interactions with macromolecules make it an attractive scaffold for anticancer drug design .
- Antiparasitic and Antihistamine Properties : The compound’s structural features contribute to its potential as an antiparasitic agent and an antihistamine .
- Antidepressant Activity : Some studies suggest that piperazine derivatives may have antidepressant effects .
- Role as Building Blocks : The compound, along with its N-Boc piperazine analogs, serves as a versatile intermediate in the synthesis of diverse organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Drug Discovery : Incorporating the piperazine ring into drug candidates allows for easy modification, favorable interactions, and adjustment of physicochemical properties. Researchers consider it an important strategy in drug discovery .
- Sustainable Synthesis of Tertiary Butyl Esters : Researchers have developed a method for directly introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactors. This approach enhances the synthesis of tertiary butyl esters, including piperazine derivatives .
- Interaction with Macromolecules : The polar nitrogen atoms in the piperazine ring contribute to its biological activities by facilitating interactions with biological targets .
- Modifiability and Water Solubility : The compound’s ease of modification, proper alkalinity, and water solubility make it attractive for drug design .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Intermediates
Flow Microreactor Systems
Biological and Pharmacological Studies
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Action Environment
It’s known that the compound is a solid powder at room temperature . It’s also soluble in water , which could potentially influence its action and efficacy.
properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2,3)13-9-8-12-6-4-11-5-7-12;;/h11H,4-9H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSDEFKIUZKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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